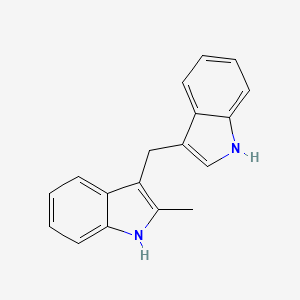
1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- is a compound belonging to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in a variety of natural products and pharmaceuticals. This particular compound features a unique structure with two indole units connected by a methylene bridge and an additional methyl group at the 2-position of one of the indole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent N-alkylation of the indole with appropriate alkyl halides can introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that optimize yield and purity. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields in the Fischer indole synthesis . Additionally, the availability of commercially accessible starting materials, such as aryl hydrazines and alkyl halides, facilitates the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-carboxaldehyde: Used in the synthesis of various indole derivatives.
1H-Indole-3-ethanamine: Known for its psychoactive properties.
Uniqueness: 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- is unique due to its dual indole structure connected by a methylene bridge, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
22546-09-4 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-(1H-indol-3-ylmethyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C18H16N2/c1-12-16(15-7-3-5-9-18(15)20-12)10-13-11-19-17-8-4-2-6-14(13)17/h2-9,11,19-20H,10H2,1H3 |
InChI Key |
TYARHLBPQIKGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


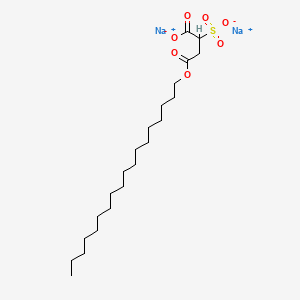
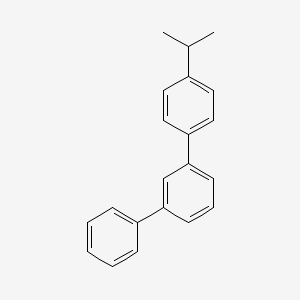
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)

![Tetracyclo[14.3.1.12,6.19,13]docosa-1(20),2,4,6(22),9,11,13(21),16,18-nonaene](/img/structure/B14707696.png)
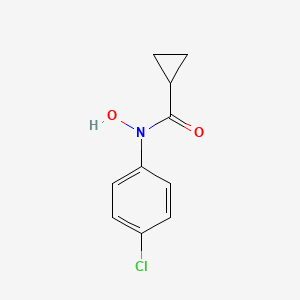
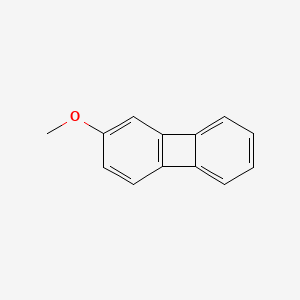
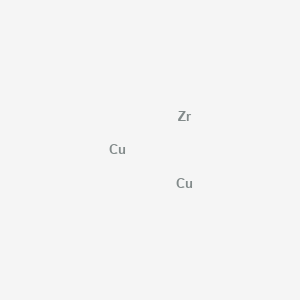
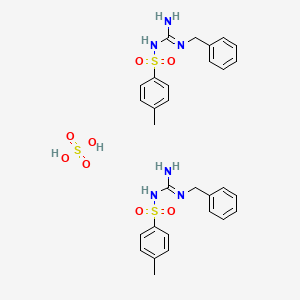
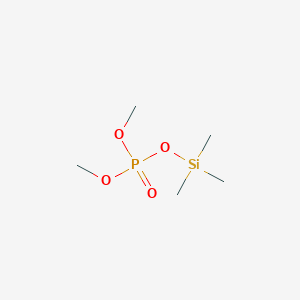
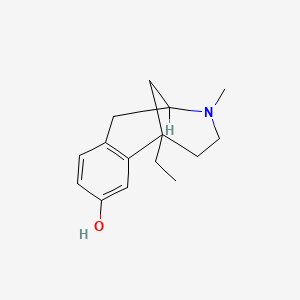
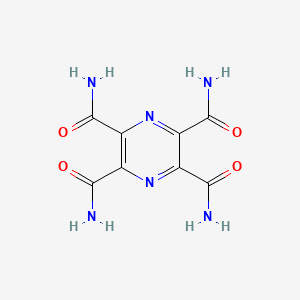
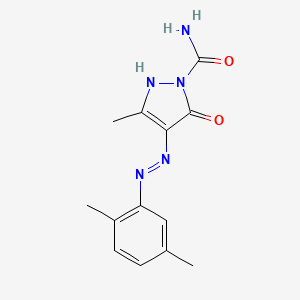
![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)
